

acoziborole clinical trial protocol design

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Compound Focus: Acoziborole

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Overview of Acoziborole Clinical Trials

Trial / Study Name	Phase	Primary Objectives	Key Design Elements	Population & Status
Pivotal Phase II/III Trial [1]	II/III	Assess safety & efficacy of a single oral dose for Stage 1 & 2 HAT [1]	Open-label, single-arm; 18-month post-treatment follow-up [1]	208 adults in DRC & Guinea; Completed [1]
Safety Study in Seropositive Individuals [1] [2]	IIIb / Interventional	Evaluate safety & effectiveness of treating seropositive, parasitologically unconfirmed individuals [2]	One-arm, open-label, non-randomized, multicentre clinical trial nested within an epidemiological study [2]	1,208 seropositive participants in DRC; Recruitment ongoing (as of 2024) [1]
ACOZI-KIDS Paediatric Study [1]	Paediatric	Develop & register a single-dose, oral treatment for children (1-14 years) [1]	Clinical trial to determine appropriate dosing and safety in paediatric population [1]	Children (1-14 yrs) in DRC; Recruitment of younger children (10-40 kg) ongoing in 2024 [1]

Trial / Study Name	Phase	Primary Objectives	Key Design Elements	Population & Status
Phase I Study [3]	I	Determine safety, tolerability, pharmacokinetics, and optimal therapeutic dose in healthy volunteers [3]	Randomized, double-blind, placebo-controlled SAD study with cohorts; bioequivalence of formulations also assessed [3]	128 healthy adult males of sub-Saharan origin; Completed [3]

Detailed Protocol Design and Methodologies

Trial Objectives and Rationale

The overarching goal of the **acoziBOROLE** clinical program is to provide a tool that could **strengthen efforts towards the sustainable elimination** of *gambiense* Human African Trypanosomiasis (g-HAT) [1]. The specific objectives of the trials include:

- **Simplifying Treatment:** Moving from multi-dose, hospitalized regimens (like NECT) or a 10-day oral regimen (fexinidazole) to a **single oral dose** administered in an outpatient setting [1] [3].
- **Targeting the Reservoir:** The STROGHAT study tests the hypothesis that treating individuals who are seropositive but have no parasitological confirmation of disease could help eliminate the parasite from its human reservoir, thereby interrupting transmission [2].
- **Ensuring Broad Applicability:** The program includes specific studies to extend the treatment's use to **paediatric populations** [1].

Key Experimental Protocols

1. Participant Recruitment and Dosing

- **Patient Populations:** Trials are conducted in active g-HAT endemic regions, primarily in the Democratic Republic of Congo (DRC) and Guinea [1]. Populations include:
 - **Confirmed HAT patients** (Stage 1 and 2) for the pivotal trial [1].

- **g-HAT seropositive, parasitologically negative individuals** for the STROGHAT study [2].
- **Paediatric patients** (1-14 years old) in the ACOZI-KIDS trial [1].
- **Dosing Regimen:** The therapeutic dose was established in Phase I studies as a **single 960 mg oral dose** (administered as three 320 mg tablets) under fasted conditions [1] [3].

2. Pharmacokinetic (PK) Assessment (Phase I)

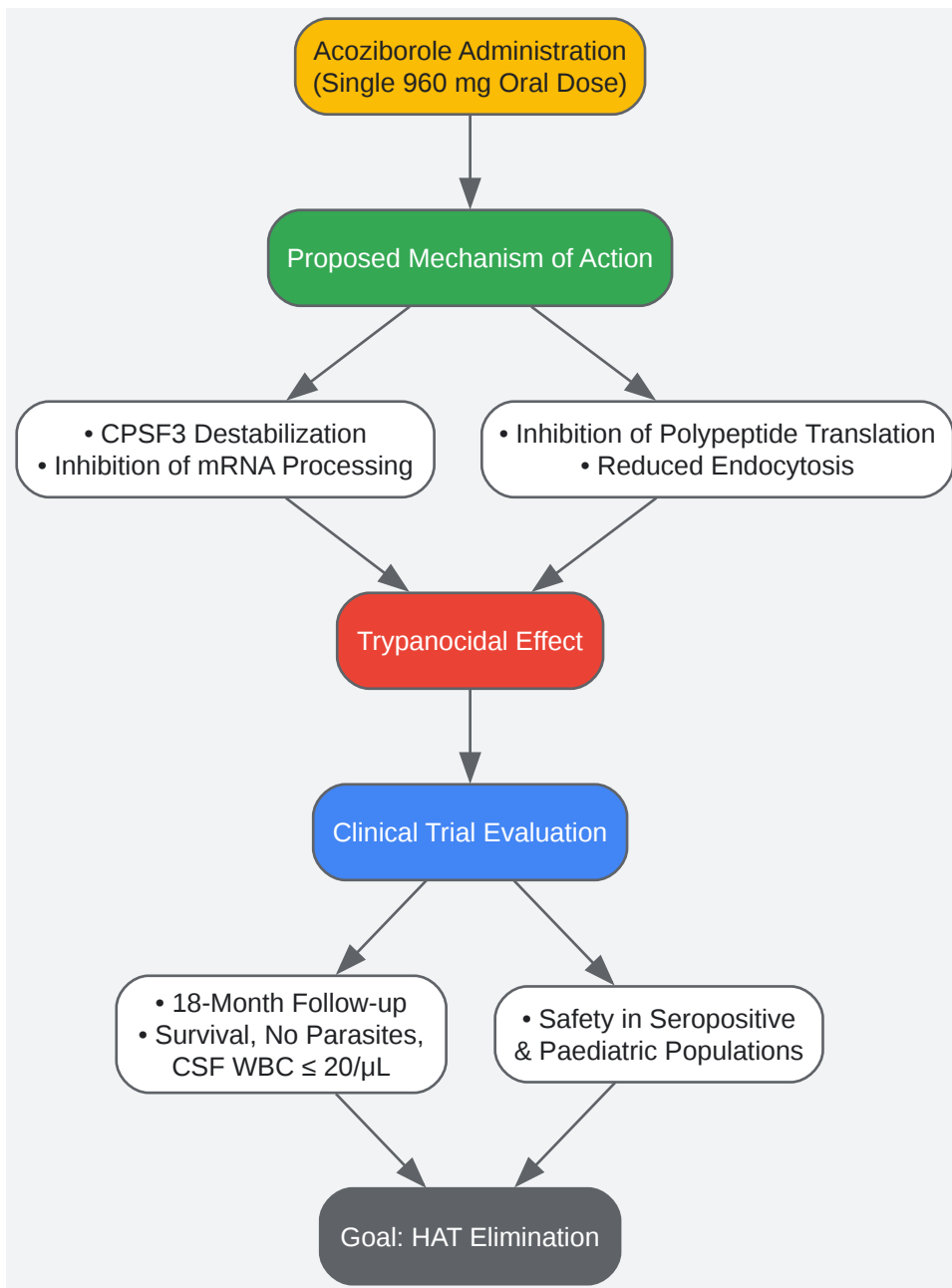
The Phase I trial established the foundational PK profile of **acoziborole** [3].

- **Methodology:** A single ascending dose (SAD) study in healthy volunteers. Blood samples were collected over an extended period (up to 6 months in some cases) due to the drug's long half-life [3].
- **Key Parameters Monitored:**
 - **C_{max}**: Maximum plasma concentration.
 - **T_{max}**: Time to reach C_{max}.
 - **AUC**: Area under the plasma concentration-time curve.
 - **t_{1/2}**: Elimination half-life.
- **Data Analysis:** Non-compartmental analysis was used to determine PK parameters. The protocol was adapted to investigate enterohepatic recirculation using activated charcoal [3].

3. Safety and Efficacy Monitoring (Phase II/III and beyond)

- **Primary Endpoints:**
 - **Efficacy:** For the pivotal trial, success at 18 months post-treatment, defined as survival, no clinical signs of HAT progression, no trypanosomes in any body fluid, and a CSF white blood cell count ≤ 20 cells/ μ L [1].
 - **Safety:** Incidence and severity of Adverse Events (AEs), changes in clinical laboratory tests (haematology, biochemistry, urinalysis), vital signs, and ECG findings [1] [3].
- **Follow-up Duration:** Given the progressive nature of HAT and the drug's long half-life, the pivotal trial included an **18-month follow-up period** for all patients to confirm a lasting cure [1].

The following diagram illustrates the high-level workflow for the development and evaluation of **acoziborole**, from its mechanism of action to clinical trial outcomes.



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Data Management and Statistical Analysis

- **Data Cleaning and Monitoring:** Trials like the safety study in seropositive participants involve ongoing data cleaning and monitoring, with results expected after follow-up completion and data lock [1].
- **Study Registration:** The Phase I study was registered on ClinicalTrials.gov (NCT01533961) [3].

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References

1. Acoziborole [dndi.org]
2. The STROGHAT study protocol [dndi.org]
3. Determination of the Optimal Single Dose Treatment for ... [pmc.ncbi.nlm.nih.gov]

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